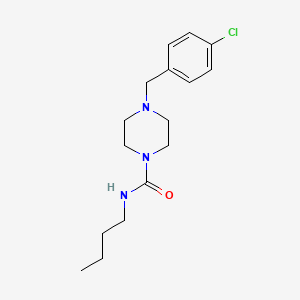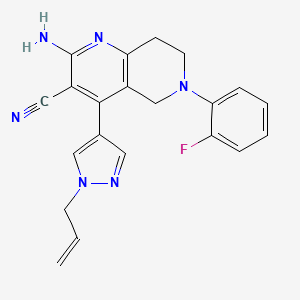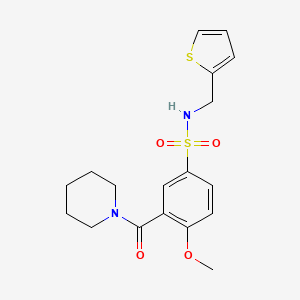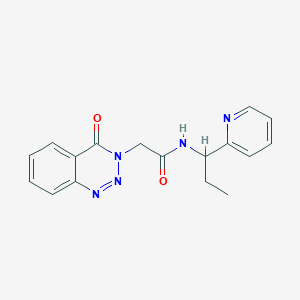![molecular formula C17H27N3O2 B5305885 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is currently used as a treatment for non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is a selective and irreversible inhibitor of mutant EGFR. It binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of EGFR autophosphorylation and downstream signaling pathways. 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to be highly effective in inhibiting the activity of EGFR T790M, which is resistant to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have potent antitumor activity in preclinical and clinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutation. In clinical trials, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have a high response rate and durable responses in NSCLC patients with EGFR T790M mutation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is its selectivity for mutant EGFR, which makes it a highly effective treatment for NSCLC patients with EGFR T790M mutation. However, one limitation of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane is the potential for the development of resistance to the drug over time.
Orientations Futures
For research on 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane include the development of combination therapies to overcome resistance to the drug, the identification of biomarkers to predict response to the drug, and the investigation of its potential use in other types of cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane in NSCLC patients.
Méthodes De Synthèse
The synthesis of 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane involves several steps. The starting material is 1,4-dioxane, which is reacted with 1,2-dibromoethane to form 1,4-dioxane-2,5-dibromide. This compound is then reacted with 2-aminopropan-1-ol to form 2-(2-hydroxypropyl)-1,4-dioxane-5-bromide. The next step involves the reaction of this compound with 2-isopropyl-1H-imidazole-4-carboxylic acid to form 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,4-dioxane-5-bromide. This compound is then reacted with 1-azaspiro[4.5]decane to form the final product, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane.
Applications De Recherche Scientifique
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane showed promising results in patients with advanced NSCLC who had progressed on prior EGFR TKI therapy. In a phase II clinical trial, 8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane demonstrated a high response rate and durable responses in NSCLC patients with EGFR T790M mutation.
Propriétés
IUPAC Name |
1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)15-18-8-11-20(15)14(3)16(21)19-9-6-17(7-10-19)5-4-12-22-17/h8,11,13-14H,4-7,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFQIQTOVJQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)


![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)

![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
